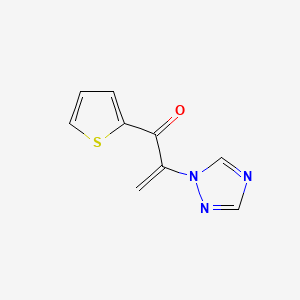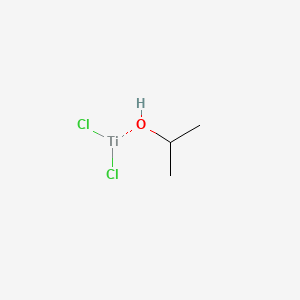
Dichloro(propan-2-olato)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(propan-2-olato)titanium: is an organometallic compound with the molecular formula C3H8Cl2OTi . It is a titanium complex where the titanium atom is coordinated with two chlorine atoms and one propan-2-olato ligand. This compound is known for its applications in various fields, including catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(propan-2-olato)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
TiCl4+C3H8O→TiCl2(OCH(CH3)2)+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination .
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkoxides or amines.
Oxidation-Reduction Reactions: The titanium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used to oxidize or reduce the titanium center.
Coordination Reactions: Ligands such as bipyridine or phenanthroline are used to form stable coordination complexes.
Major Products Formed:
Substitution Reactions: Products include substituted titanium complexes with different ligands.
Oxidation-Reduction Reactions: Products include titanium complexes with altered oxidation states.
Coordination Reactions: Products include coordination complexes with enhanced catalytic properties.
Aplicaciones Científicas De Investigación
Chemistry: Dichloro(propan-2-olato)titanium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization, oxidation, and reduction. Its ability to form stable complexes with different ligands makes it a versatile catalyst in chemical research .
Biology: In biological research, this compound is used to study the interactions between metal complexes and biological molecules. It helps in understanding the role of metal ions in biological systems and their potential therapeutic applications .
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its ability to form stable complexes with biological molecules makes it a candidate for drug development and delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials. It is employed in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis, solar cells, and coatings .
Mecanismo De Acción
Mechanism of Action: Dichloro(propan-2-olato)titanium exerts its effects through coordination with various ligands. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The propan-2-olato ligand stabilizes the titanium center, enhancing its reactivity and selectivity .
Molecular Targets and Pathways: The compound targets various substrates, including organic molecules and biological macromolecules. It interacts with functional groups such as hydroxyl, amino, and carbonyl groups, promoting catalytic transformations. The pathways involved include coordination, substitution, and redox reactions .
Comparación Con Compuestos Similares
Dichloro(diisopropoxy)titanium: Similar in structure but with two isopropoxy ligands instead of one propan-2-olato ligand.
Titanium tetrachloride: A precursor to dichloro(propan-2-olato)titanium, used in various industrial applications.
Titanium isopropoxide: Another titanium complex with different ligands, used in catalysis and materials science.
Uniqueness: this compound is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity. The presence of the propan-2-olato ligand enhances its stability and catalytic properties, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
97259-77-3 |
|---|---|
Fórmula molecular |
C3H8Cl2OTi |
Peso molecular |
178.87 g/mol |
Nombre IUPAC |
dichlorotitanium;propan-2-ol |
InChI |
InChI=1S/C3H8O.2ClH.Ti/c1-3(2)4;;;/h3-4H,1-2H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
DCNRGICHJOLPHC-UHFFFAOYSA-L |
SMILES canónico |
CC(C)O.Cl[Ti]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


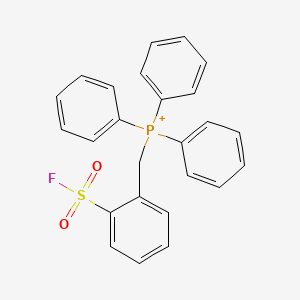
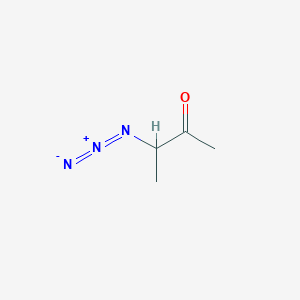
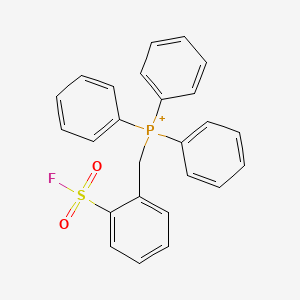
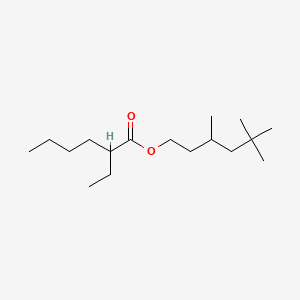
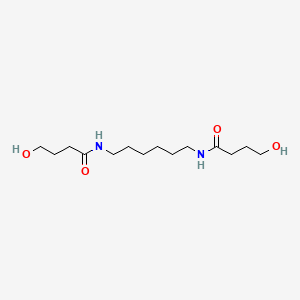
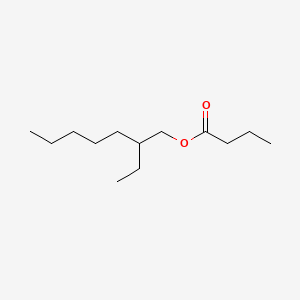
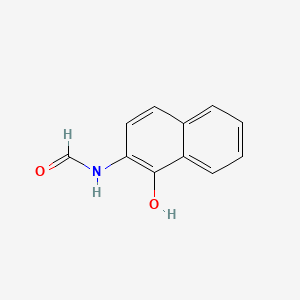
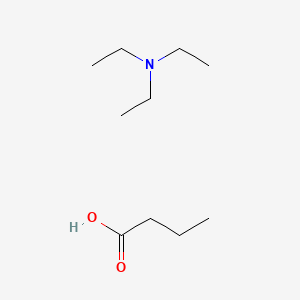
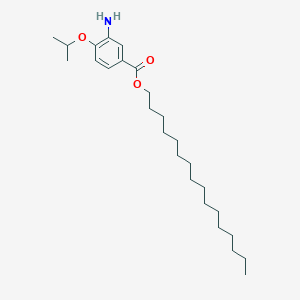
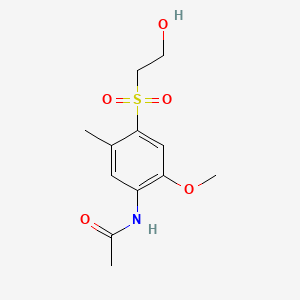
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
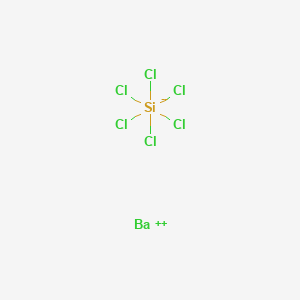
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
